molecular formula C23H36N2O2 B1247243 (1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Cat. No. B1247243
M. Wt: 372.5 g/mol
InChI Key: DBEPLOCGEIEOCV-CSSSSBCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Radioligand Development for PET Imaging

The synthesis and evaluation of novel quinoline-2-carboxamide derivatives, including carbon-11 labeled variants, have been explored for their potential as radioligands. These compounds show promise for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) (Matarrese et al., 2001).

Anticancer Agents

A series of 11-oxo-11H-indeno[1,2-b]quinolines, which have structural similarities to the compound , have been studied for their cytotoxicity. The positioning of the carboxamide side chain in these compounds significantly impacts their effectiveness as cytotoxic agents, indicating potential applications in cancer treatment (Deady et al., 2001).

CFTR Potentiator for Cystic Fibrosis

Quinolinone-3-carboxamide derivatives have been identified as potent and orally bioavailable CFTR potentiators. One such compound, VX-770 (ivacaftor), has been approved by the FDA for treating cystic fibrosis patients carrying specific mutations (Hadida et al., 2014).

Synthesis of Functionalized Quinolines

The carbodiimide thermolysis process has been used to produce functionalized quinolines, including indolo[2,3-b]quinolines. These compounds could have various applications in medicinal chemistry and organic synthesis (Shi et al., 1999).

Synthesis and Photochemistry of Quinoline Analogs

The synthesis and photochemical properties of quinoline analogs have been explored, revealing potential applications in the field of photochromic materials (Moerdyk et al., 2009).

Development of Catalysis in Organic Chemistry

Quinoline-based compounds have been synthesized and characterized for their potential in catalyzing various chemical reactions, including the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

properties

Product Name

(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15+,16-,17-,18-,22+,23-/m1/s1

InChI Key

DBEPLOCGEIEOCV-CSSSSBCVSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Reactant of Route 2
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Reactant of Route 3
Reactant of Route 3
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Reactant of Route 4
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Reactant of Route 5
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Reactant of Route 6
(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

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